

Comprehensive Application Notes and Protocols: Sodium Anthranilate Complexes with Transition Metals

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sodium anthranilate

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Introduction to Anthranilic Acid and Its Transition Metal Complexes

Anthranilic acid (**2-aminobenzoic acid**) represents a biologically significant compound that has attracted substantial research interest due to its **versatile coordination capabilities** with transition metal ions. This ortho-aminobenzoic acid derivative possesses two potential donor atoms: the **amino group (-NH₂)** and the **carboxylate group (-COO⁻)**, creating an excellent **chelating system** for metal coordination. The significance of anthranilate-metal complexes extends across multiple domains, including **pharmaceutical sciences**, **catalysis**, and **materials science**, owing to their diverse biological activities and functional properties [1].

The coordination chemistry of anthranilic acid with transition metals enables the formation of **structurally diverse complexes** with varying stoichiometries and geometries. These complexes exhibit enhanced **thermal stability** and **biological activity** compared to the free ligand, making them particularly valuable in drug development. Recent studies have demonstrated that metal complexation can significantly alter the **pharmacological profile** of pharmaceutical compounds, potentially leading to **reduced side effects** and **enhanced efficacy**. For instance, complex formation with non-steroidal anti-inflammatory drugs (NSAIDs)

has been shown to mitigate the gastric mucosal damage typically associated with these medications while maintaining their therapeutic effects [2].

Anthranilic acid derivatives exhibit a broad spectrum of biological activities, including **anti-inflammatory**, **antineoplastic**, **anti-malarial**, and **α -glucosidase inhibitory properties** [1]. The complexation of anthranilic acid with transition metals often amplifies these activities or introduces new pharmacological effects. The **redox-active nature** of many transition metals contributes to the biological functionality of these complexes, enabling participation in electron transfer processes that may be crucial for their mechanism of action. Furthermore, the ability of these complexes to adopt various **coordination geometries** (octahedral, tetrahedral, square planar) allows for precise molecular recognition and interaction with biological targets [3] [4].

Table 1: Metal Complex Stoichiometries and Key Characteristics Based on Elemental Analysis and TGA

Metal Ion	Oxidation State	Complex Stoichiometry (Metal:Ligand)	Key Characteristics
Zn(II)	+2	1:2	Colorless, diamagnetic
Bi(III)	+3	Not 1:2*	Heavy metal complex
Ag(I)	+1	Not 1:2*	Linear geometry
Fe(II)	+2	1:2	Paramagnetic
Co(II)	+2	1:2	Catalytically active
Cu(II)	+2	1:2	Catalytically active
Mn(II)	+2	1:2	Paramagnetic
Al(III)	+3	Not 1:2*	Hard Lewis acid
Ni(II)	+2	1:2	Paramagnetic
Cr(III)	+3	1:2	Octahedral geometry

Note: Complexes with Ag(I), Al, and Bi do not follow the 1:2 stoichiometry observed for most other metals [1].

Synthesis Protocols

Preparation of Sodium Anthranilate

2.1.1 Materials and Equipment

- **Anthranilic acid** reagent grade (>98% purity)
- **Sodium hydroxide** (NaOH) pellets, analytical grade
- **Deionized water** (resistivity $\geq 18 \text{ M}\Omega\cdot\text{cm}$)
- **Laboratory balance** (accuracy $\pm 0.0001 \text{ g}$)
- **Magnetic stirrer** with hotplate
- **Ultrasonic bath** (optional)
- **Water bath** for controlled evaporation
- **Vacuum desiccator** for drying
- **Filter paper** (Whatman No. 1 or equivalent)
- **Büchner funnel** and filtration apparatus

2.1.2 Step-by-Step Procedure

- **Weighing:** Accurately weigh 0.28 g (2.0 mmol) of anthranilic acid using an analytical balance.
- **Dissolution:** Transfer the anthranilic acid to a 100 mL round-bottom flask containing 30 mL of deionized water.
- **Basification:** Add 0.085 g (2.1 mmol) of sodium hydroxide pellets to the solution. The molar ratio of NaOH to anthranilic acid should be approximately 1.05:1 to ensure complete salt formation.
- **Mixing:** Stir the mixture using a magnetic stirrer at room temperature for 30 minutes until complete dissolution occurs. Alternatively, sonicate the mixture for 5-10 minutes to accelerate dissolution.
- **Concentration:** Transfer the solution to an evaporation dish and concentrate using a water bath at 40-50°C until a thin crystal film forms around the edges.

- **Crystallization:** Allow the solution to cool slowly to room temperature, then further cool in an ice bath for 15-20 minutes to complete crystallization.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel and wash with 5-10 mL of ice-cold deionized water.
- **Drying:** Dry the purified **sodium anthranilate** under vacuum in a desiccator for 4-6 hours before storage.

Quality Control: The final product should appear as a white crystalline solid. The yield is typically >85%. For optimal complex formation, the **sodium anthranilate** should be used within one week of preparation or stored in a moisture-free environment at 4°C [1] [2].

General Synthesis of Transition Metal Complexes

2.2.1 Materials and Equipment

- **Sodium anthranilate** (prepared as described in Section 2.1)
- **Transition metal salts** (chlorides, sulfates, or nitrates, >97% purity)
- **Deionized water**
- **Round-bottom flasks** (50-100 mL)
- **Magnetic stirrer**
- **Vacuum filtration apparatus**
- **Vacuum desiccator**
- **Laboratory oven** (optional)

2.2.2 General Complexation Procedure

- **Ligand Solution Preparation:** Dissolve the prepared **sodium anthranilate** (2.0 mmol) in 30 mL of deionized water in a 100 mL round-bottom flask.
- **Metal Salt Preparation:** Separately dissolve 0.5 mmol of the appropriate metal salt in 5 mL of deionized water. The choice of anion (chloride, sulfate, nitrate) depends on the metal and its solubility characteristics.
- **Complexation:** Gradually add the metal salt solution to the ligand solution with constant stirring at room temperature.

- **Precipitation:** Continue stirring for 30 minutes. The formation of a precipitate indicates complex formation. For metals that do not precipitate immediately, gentle heating at 40-50°C may be required.
- **Isolation:** Collect the precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the solid complex thoroughly with 3×10 mL aliquots of deionized water to remove unreacted starting materials and counterions.
- **Drying:** Dry the purified complex under vacuum in a desiccator for 12-24 hours.
- **Storage:** Store the dried complexes in a vacuum desiccator or under anhydrous conditions to prevent hydration [1].

Table 2: Specific Metal Salts and Synthesis Conditions for Anthranilate Complexes

Metal Complex	Metal Salt Used	Reaction Time	Appearance of Complex
Zn(II) complex	ZnCl ₂ or Zn(NO ₃) ₂ ·6H ₂ O	30 minutes	White precipitate
Bi(III) complex	Bi(NO ₃) ₃ ·5H ₂ O	30 minutes	Off-white precipitate
Ag(I) complex	AgNO ₃	30 minutes	Light-sensitive precipitate
Fe(II) complex	FeSO ₄ ·7H ₂ O	30 minutes	Colored precipitate
Co(II) complex	CoCl ₂ ·6H ₂ O	30 minutes	Pink-colored solid
Cu(II) complex	CuSO ₄ ·5H ₂ O	30 minutes	Blue-green solid
Mn(II) complex	MnCl ₂ ·4H ₂ O	30 minutes	Pale brown solid
Al complex	Al ₂ (SO ₄) ₃ ·18H ₂ O	30 minutes	White precipitate
Ni(II) complex	Ni(II) salt	30 minutes	Green solid
Cr(III) complex	Cr(NO ₃) ₃ ·9H ₂ O	30 minutes	Colored precipitate

2.2.3 Stoichiometry Considerations

The stoichiometry of the complexes depends on the oxidation state of the metal:

- **Monovalent metals** (Ag^+): Typically form 1:1 metal:ligand complexes
- **Divalent metals** (Zn^{2+} , Fe^{2+} , Co^{2+} , Cu^{2+} , Mn^{2+} , Ni^{2+}): Typically form 1:2 metal:ligand complexes
- **Trivalent metals** (Bi^{3+} , Al^{3+} , Cr^{3+}): Typically form 1:3 metal:ligand complexes

These stoichiometries are confirmed through elemental analysis and thermogravimetric analysis (TGA) [1].

Characterization Methods

Spectroscopic Characterization

3.1.1 Fourier-Transform Infrared Spectroscopy (FT-IR)

Sample Preparation: Grind 1-2 mg of the complex with 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press at 10-15 tons for 2-3 minutes.

Measurement Parameters:

- **Spectral range:** 400-4000 cm^{-1}
- **Resolution:** 4 cm^{-1}
- **Scans:** 32 accumulations per spectrum

Key Spectral Interpretations:

- **Carboxylate stretching:** The asymmetric ($\nu_{\text{as}} \text{COO}^-$) and symmetric ($\nu_{\text{s}} \text{COO}^-$) stretches appear between 1550-1650 cm^{-1} and 1400-1500 cm^{-1} , respectively. The separation (Δ) between these bands indicates coordination mode:
 - $\Delta > 200 \text{ cm}^{-1}$: Monodentate coordination
 - $\Delta < 200 \text{ cm}^{-1}$: Bidentate coordination
 - $\Delta \approx 200 \text{ cm}^{-1}$: Ionic bonding
- **Amino group stretching:** N-H stretches appear around 3300-3500 cm^{-1} . Shift upon complexation indicates coordination through the nitrogen atom.
- **Metal-ligand vibrations:** M-N and M-O stretches appear below 600 cm^{-1} [1].

3.1.2 UV-Visible Spectroscopy

Sample Preparation: Prepare 150 μM solutions of each complex in DMSO. Use matched quartz cuvettes with 1 cm path length.

Measurement Parameters:

- **Spectral range:** 200-800 nm
- **Scan speed:** Medium
- **Slit width:** 2 nm

Data Interpretation:

- **Charge transfer bands:** Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in UV region.
- **d-d transitions:** For metals with incomplete d-subshells (Cr^{3+} , Co^{2+} , Ni^{2+} , Cu^{2+}), d-d transitions appear in visible region (400-800 nm).
- **Extinction coefficients:** Calculate using Beer-Lambert law for quantitative analysis [1] [4].

3.1.3 Magnetic Susceptibility Measurements

Procedure: Use a Sherwood Scientific Magnetic Susceptibility Balance or equivalent.

- Calibrate with a standard of known susceptibility
- Pack finely ground sample in a clean, dry tube
- Measure at room temperature (298 K)

Interpretation:

- Calculate effective magnetic moment (μ_{eff}) using the equation: $\mu_{\text{eff}} = 2.828\sqrt{\chi_M \times T}$
- Compare experimental values with theoretical values for spin-only cases
- Provides information on electronic configuration and geometry [1].

Thermal and Elemental Analysis

3.2.1 Thermogravimetric Analysis (TGA)

Parameters:

- **Temperature range:** Room temperature to 600°C
- **Heating rate:** 10°C/minute
- **Atmosphere:** Air or nitrogen

Data Analysis:

- Determine hydration state from mass loss at 50-150°C
- Identify decomposition steps and temperatures
- Confirm stoichiometry by residual mass corresponding to metal oxide [1].

3.2.2 Elemental Analysis (CHN Analysis)

Sample Preparation: Dry samples thoroughly under vacuum before analysis. Use 1-2 mg of sample.

Standards: Calibrate with certified reference materials (acetanilide or similar).

Data Interpretation:

- Compare experimental C, H, N percentages with theoretical values
- Confirm complex stoichiometry and purity [1].

Morphological and Surface Characterization

3.3.1 Scanning Electron Microscopy (SEM)

Sample Preparation: Sputter-coate with gold or carbon for conductivity (5-10 nm thickness).

Parameters:

- **Accelerating voltage:** 5-15 kV
- **Working distance:** 5-10 mm
- **Detector:** Secondary electron detector

Analysis: Determine particle size, morphology, and distribution [1].

3.3.2 BET Surface Area Analysis

Sample Preparation: Degas samples at 150°C for 3-4 hours under vacuum.

Measurement:

- **Adsorptive:** N₂ gas
- **Relative pressure range (P/P₀):** 0.05-0.3
- **Analysis method:** Multipoint BET

Application: Correlate surface area with catalytic activity [1].

Experimental Applications and Protocols

Catalytic Activity Assessment

4.1.1 Reduction of 4-Nitrophenol (4-NP)

Principle: The reduction of 4-NP to 4-aminophenol (4-AP) by sodium borohydride in the presence of metal complexes serves as a model reaction to evaluate catalytic activity.

Materials:

- 4-Nitrophenol (4-NP)
- Sodium borohydride (NaBH_4)
- Catalyst (anthranilate metal complexes)
- Quartz cuvette for UV-Vis measurements
- UV-Vis spectrophotometer

Procedure:

- Prepare a mixture of 4-NP (0.1 mM) and NaBH_4 (10 mM) in deionized water.
- Transfer 2.5 mL of the mixture to a quartz cuvette.
- Add catalyst (0.1-0.5 mg) to the cuvette and mix immediately.
- Monitor the reaction by recording UV-Vis spectra at regular time intervals (0-70 minutes).
- Measure the decrease in absorbance at 400 nm (characteristic of 4-NP) and the increase at 300 nm (characteristic of 4-AP).

Kinetic Analysis:

- Plot $\ln(A_t/A_0)$ versus time, where A_t is absorbance at time t and A_0 is initial absorbance
- The slope gives the apparent rate constant (k_{app})
- Normalize by catalyst mass or concentration for comparison

Results: Co(II) complex 5 and Cu(II) complex 6 showed high catalytic activity for the reduction of 4-NP to 4-AP [1].

Table 3: Catalytic Performance of Selected Anthranilate Complexes in 4-NP Reduction

Complex	Metal	Catalytic Activity	Relative Rate Constant
1	Zn(II)	Moderate	Intermediate
3	Ag(I)	Low	Low
5	Co(II)	High	High
6	Cu(II)	High	High
8	Al	Low	Low
10	Cr(III)	Moderate	Intermediate

Biological Activity Evaluation

4.2.1 Antibacterial Assay

Test Organisms:

- *Staphylococcus aureus* (Gram-positive)
- *Pseudomonas aeruginosa* (Gram-negative)
- *Escherichia coli* (Gram-negative)

Culture Preparation:

- Maintain bacterial cultures on Nutrient Agar at 4°C.
- Inoculate fresh broth and incubate at 37°C for 18-24 hours before testing.
- Adjust turbidity to 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL).

Disc Diffusion Method:

- Prepare lawns of bacterial cells by spreading 100 μ L of bacterial suspension on Nutrient Agar plates.
- Impregnate sterile filter paper discs (6 mm diameter) with 50 μ L of test compound solutions at concentrations of 500 ppm and 1000 ppm in DMSO.
- Place impregnated discs on inoculated agar surfaces.
- Include control disc with 50 μ L DMSO only.
- Incubate plates at 37°C for 24-48 hours.
- Measure zones of inhibition to the nearest millimeter.

Interpretation: Ag(I) complex 3 showed the best activity against all tested bacterial strains [1].

4.2.2 Antifungal Assay

Test Organisms:

- *Fusarium solani*
- *Aspergillus niger*

Culture Preparation:

- Maintain fungal cultures on Potato Dextrose Agar (PDA).
- Grow for 5 days before use.
- Prepare culture discs (6 mm) from actively growing regions.

Procedure:

- Place fungal culture discs in the center of PDA plates.
- Apply compound-loaded discs as described for antibacterial testing.
- Incubate at 28°C for 5-7 days.
- Measure zones of inhibition.

Results: Ag(I) complex 3 exhibited significant antifungal activity against both test fungi [1].

4.2.3 Nematicidal Activity

Test Organism: Second-stage juveniles (J2) of root-knot nematodes (*Meloidogyne javanica*)

Nematode Collection:

- Collect egg masses from infected eggplant roots.
- Place in sterile water for hatching.
- Maintain approximately 40-60 juveniles per mL.

Procedure:

- Prepare test solutions at 500 ppm and 1000 ppm concentrations.
- Mix 1 mL of nematode suspension with 1 mL of test solution in cavity blocks.
- Include appropriate controls (water or DMSO only).
- Assess mortality after 24-48 hours exposure.
- Calculate percentage mortality relative to controls.

Results: Ag(I) complex 3 demonstrated the best nematicidal activity [1].

Table 4: Biological Activity Profile of Anthranilate Metal Complexes

Complex	Metal	Antibacterial Activity	Antifungal Activity	Nematicidal Activity
1	Zn(II)	Moderate	Low	Low
3	Ag(I)	High	High	High
5	Co(II)	Low	Low	Low
6	Cu(II)	Moderate	Moderate	Moderate
8	Al	Low	Low	Low
10	Cr(III)	Moderate	Low	Low

Graphical Workflows and Diagrams

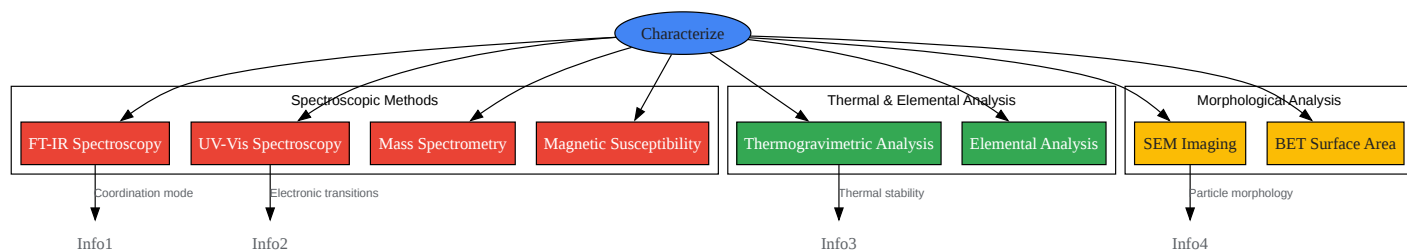
Experimental Workflow



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Diagram 1: Comprehensive experimental workflow for synthesis, characterization, and application testing of **sodium anthranilate** transition metal complexes.

Characterization Techniques



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Diagram 2: Comprehensive characterization techniques employed for structural elucidation and property evaluation of **sodium anthranilate** metal complexes.

Conclusion

Sodium anthranilate forms **structurally diverse complexes** with transition metals that exhibit promising **catalytic capabilities** and **biological activities**. The synthesis protocols described herein yield complexes with defined stoichiometries—primarily 1:2 metal:ligand for divalent metals, with variations for monovalent and trivalent metals. Comprehensive characterization using spectroscopic, thermal, and morphological techniques confirms complex formation and provides insight into structure-property relationships.

The **exceptional catalytic performance** of Co(II) and Cu(II) complexes in the reduction of 4-nitrophenol, coupled with the **broad-spectrum antimicrobial and nematicidal activity** demonstrated by the Ag(I) complex, highlights the potential applications of these materials in environmental remediation and agricultural chemistry. The enhanced stability of metal complexes compared to their parent ligands, as evidenced by forced degradation studies, further supports their potential in pharmaceutical development.

Future research directions should explore **structure-activity relationships** in greater depth, investigate **synergistic effects** in mixed-metal systems, and develop **supported catalyst systems** for practical

applications. The protocols and characterization methods outlined in these Application Notes provide a robust foundation for further investigation and development of anthranilate-based metal complexes.

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